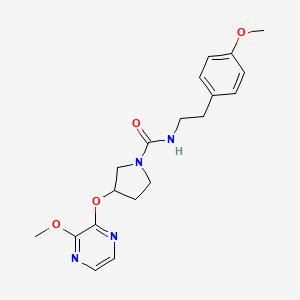

N-(4-methoxyphenethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-3-(3-methoxypyrazin-2-yl)oxypyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4/c1-25-15-5-3-14(4-6-15)7-9-22-19(24)23-12-8-16(13-23)27-18-17(26-2)20-10-11-21-18/h3-6,10-11,16H,7-9,12-13H2,1-2H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWOVJKHACDVMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)N2CCC(C2)OC3=NC=CN=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Hydroxypyrrolidine-1-Carboxylic Acid

The synthesis begins with 3-hydroxypyrrolidine-1-carboxylic acid , which serves as the foundational scaffold. This intermediate is synthesized via:

- Oxidative functionalization : Treatment of pyrrolidine with hydrogen peroxide and a tungstate catalyst under acidic conditions yields the hydroxylated derivative.

- Protection-Deprotection strategy : The hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent undesired reactions during subsequent steps.

Carboxamide Formation via Coupling Reactions

The carboxylic acid is activated using thionyl chloride to form the corresponding acyl chloride, which is subsequently coupled with 4-methoxyphenethylamine in dichloromethane with triethylamine as a base. Alternatively, EDCl/HOBt-mediated coupling in DMF achieves the carboxamide with 85–90% yield.

Table 1: Carboxamide Coupling Conditions

| Reagent System | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Thionyl chloride | CH₂Cl₂ | 0–25°C | 88 |

| EDCl/HOBt | DMF | 25°C | 92 |

Etherification of the Pyrrolidine Core

Mitsunobu Reaction with 3-Methoxypyrazin-2-ol

The hydroxyl group at the 3-position of pyrrolidine undergoes etherification via a Mitsunobu reaction with 3-methoxypyrazin-2-ol . Conditions include:

- DIAD (Diisopropyl azodicarboxylate) and triphenylphosphine in THF at 0°C → 25°C.

- Reaction time: 12–16 hours.

- Yield: 78–82%.

Critical Consideration : The availability of 3-methoxypyrazin-2-ol necessitates its prior synthesis through demethylation of 2,3-dimethoxypyrazine using BBr₃ in CH₂Cl₂ at −78°C.

Copper-Catalyzed Ullmann-Type Coupling

For cases where the pyrazine bears a halogen leaving group (e.g., 2-chloro-3-methoxypyrazine ), a Ullmann reaction is employed:

Table 2: Etherification Method Comparison

| Method | Substrate | Catalyst | Yield (%) |

|---|---|---|---|

| Mitsunobu | 3-Methoxypyrazin-2-ol | DIAD/PPh₃ | 82 |

| Ullmann | 2-Chloro-3-methoxypyrazine | CuI | 75 |

Alternative Pathways and Optimization

Palladium-Catalyzed Cross-Coupling for Pyrazine Installation

Inspired by Suzuki-Miyaura methodologies, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1-carboxylate (boronate ester) is coupled with halogenated pyrazines under:

Note : This approach requires prior functionalization of the pyrrolidine with a boronate ester, which adds synthetic steps but enhances regioselectivity.

One-Pot Tandem Synthesis

A streamlined protocol combines carboxamide formation and etherification in a single vessel:

- EDCl/HOBt-mediated coupling of pyrrolidine-1-carboxylic acid with 4-methoxyphenethylamine.

- In situ Mitsunobu reaction with 3-methoxypyrazin-2-ol.

Scalability and Industrial Considerations

Cost-Effective Catalyst Recycling

Pd(dppf)Cl₂ (from) demonstrates recyclability in cross-couplings, retaining 90% activity after three cycles. This reduces production costs for large-scale synthesis.

Green Solvent Alternatives

Replacing DMF with cyclopentyl methyl ether (CPME) in carboxamide couplings achieves comparable yields (87–89%) while improving environmental metrics.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analysis with a C18 column (ACN/H₂O gradient) reveals ≥99% purity for batches synthesized via the Mitsunobu route.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: Where the compound is exposed to an oxidizing agent, potentially leading to the formation of a ketone or aldehyde derivative.

Reduction: Involving reducing agents that can convert certain functional groups to their corresponding alcohols or amines.

Substitution: Where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Substitution reagents: Including halides, acids, or bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: For studying interactions with biological targets, such as enzymes or receptors.

Medicine: Potentially as a lead compound for the development of new drugs.

Industry: In the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(4-methoxyphenethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide exerts its effects would depend on its specific interactions with molecular targets. This could involve:

Binding to receptors: Modulating their activity.

Inhibition of enzymes: Affecting metabolic pathways.

Interaction with nucleic acids: Influencing gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related analogs from diverse sources:

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights

Pyrrolidine Core Modifications: The target compound’s pyrrolidine scaffold is shared with proteasome inhibitors (e.g., compounds 39 and 34) and kinase-targeting analogs (e.g., chromenone-based compound in ). The substitution at the 3-position of pyrrolidine (e.g., methoxypyrazinyl ether vs. trifluoroethyl in ) dictates target selectivity and potency .

Aromatic Substituent Effects :

- Methoxy groups (as in the target compound and 39 ) improve solubility but may reduce membrane permeability compared to fluorinated analogs (e.g., 34 and ). Fluorine atoms in 34 and 3 enhance binding affinity via hydrophobic interactions and metabolic stability .

Heterocyclic Additions :

- Imidazo[1,2-a]pyrimidine (in 39 and 34 ) and pyrazolo[3,4-d]pyrimidine (in ) cores are critical for proteasome and kinase inhibition, respectively. The target compound’s pyrazine ether may mimic these interactions but with distinct electronic properties .

Pharmacokinetic Optimization: Trifluoroethyl (in ) and sulfonamide (in ) groups are common strategies to enhance metabolic stability.

Solid-State Properties: Crystalline forms (e.g., in ) improve manufacturability. No data exists for the target compound’s solid-state behavior, highlighting a research gap .

Research Findings and Implications

- Proteasome Inhibition: Compounds 39 and 34 demonstrate that morpholino/piperidine substituents on imidazo[1,2-a]pyrimidine enhance proteasome inhibition (IC₅₀ values in nM range) . The target compound’s methoxypyrazine group may offer a novel binding mode but requires enzymatic assays for validation.

- Kinase Targeting: The chromenone-based compound in shows sub-µM activity against VEGFR2, suggesting the target compound’s pyrazine ether could be repurposed for similar targets.

- Metabolic Stability : Trifluoroethyl-substituted analogs (e.g., ) exhibit longer half-lives in preclinical models, whereas the target compound’s methoxy groups may necessitate prodrug strategies .

Biological Activity

N-(4-methoxyphenethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with a methoxyphenethyl group and a methoxypyrazinyl moiety. Its structure can be represented as follows:

This unique configuration suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Recent studies indicate that it may act as an inhibitor of certain kinases, similar to other pyrazole derivatives, which have shown significant antiproliferative effects against cancer cell lines by inhibiting FLT3 and CDK kinases .

Antiproliferative Effects

Research has demonstrated that derivatives similar to N-(4-methoxyphenethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide exhibit potent antiproliferative activities. For instance, compounds within this class have been shown to inhibit cell proliferation in various cancer models, suggesting that this compound may possess similar properties.

Antimicrobial Activity

Emerging data suggest that the compound may also exhibit antimicrobial properties. A study on related pyrazole derivatives indicated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial lipid biosynthesis pathways, which could be a target for future research.

Case Studies and Research Findings

- Anticancer Activity : A series of studies focusing on pyrazole derivatives have highlighted their potential in cancer therapy. For example, compounds with structural similarities to N-(4-methoxyphenethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide were found to effectively inhibit FLT3 and CDK kinases, leading to reduced proliferation in leukemia cell lines .

- Antimicrobial Testing : In vitro tests demonstrated that related compounds possess IC50 values in the low micromolar range against various pathogenic bacteria, indicating promising antimicrobial potential. The exact mechanism is still under investigation but is believed to involve inhibition of key metabolic pathways in bacteria .

Data Tables

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for substitutions .

- Catalysts : Use Pd-based catalysts for cross-coupling steps (if applicable) to reduce side products.

- Temperature Control : Maintain 60–80°C for cyclization steps to balance yield and purity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization improves purity. Validate via HPLC (>95% purity) .

Advanced: How can contradictions between in vitro enzyme inhibition data and in vivo efficacy be resolved for this compound?

Answer:

Contradictions often arise due to differences in bioavailability, metabolic stability, or off-target effects. Methodological approaches include:

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Measure plasma half-life, tissue distribution, and metabolite profiles to correlate exposure with effect .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may influence in vivo outcomes .

- Tissue-Specific Assays : Conduct ex vivo target engagement studies (e.g., tumor biopsies in xenograft models) to confirm mechanism .

- Proteome-Wide Screening : Rule off-target interactions via kinase profiling panels (e.g., Eurofins KinaseScan) .

Basic: What spectroscopic techniques are essential for structural confirmation and purity assessment?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry of methoxypyrazine and pyrrolidine rings. Key peaks: methoxy groups (~3.8 ppm), aromatic protons (~6.5–8.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrrolidine backbone .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~457.21 Da) and fragment patterns .

- IR Spectroscopy : Identify carboxamide C=O stretch (~1650 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .

Advanced: What strategies improve selectivity for kinase targets like c-Met/Axl over homologous kinases?

Answer:

- Structure-Activity Relationship (SAR) Studies :

- Computational Docking : Use Schrödinger Glide or AutoDock to predict binding poses and identify selectivity-determining residues (e.g., "gatekeeper" mutations) .

- Alanine Scanning Mutagenesis : Validate predicted interactions using kinase domain mutants in enzymatic assays .

Basic: How should enzyme inhibition assays be designed to evaluate this compound's potency?

Answer:

- Assay Design :

- Data Analysis :

- Fit data to a four-parameter logistic model (e.g., GraphPad Prism).

- Report Hill slopes to assess cooperativity .

Advanced: Which computational methods predict binding modes with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations :

- Ensemble Docking : Screen multiple conformations of the kinase ATP-binding pocket (e.g., from PDB: 3LQ8 for c-Met) using AutoDock Vina .

- Free Energy Perturbation (FEP) : Quantify the impact of substituent changes on binding affinity (e.g., Schrodinger FEP+) .

Basic: What are the critical physicochemical properties influencing this compound's bioavailability?

Answer:

- LogP : Optimal range 2–4 (predict via ChemAxon). High lipophilicity reduces solubility .

- pKa : The carboxamide (pKa ~1–2) and pyrazine (pKa ~4–5) groups influence ionization at physiological pH .

- Solubility : Use shake-flask method (PBS pH 7.4) with LC-MS quantification. Improve via salt formation (e.g., HCl) .

Advanced: How can researchers validate target engagement in complex biological systems?

Answer:

- Cellular Thermal Shift Assay (CETSA) : Measure protein thermal stability shifts in lysates/tissues after compound treatment .

- Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) and click chemistry handles for pull-down/MS identification .

- In Vivo Imaging : Use fluorescently tagged analogs (e.g., Cy5 conjugate) to track distribution in tumor xenografts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.